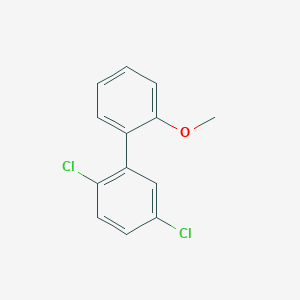
2,5-Dichloro-2'-methoxy-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-2’-methoxy-1,1’-biphenyl is a polychlorinated biphenyl (PCB) derivative. PCBs are a group of synthetic organic chemicals that contain 209 individual chlorinated biphenyl compounds (known as congeners). These compounds are known for their chemical stability and resistance to heat, which made them useful in various industrial applications. due to their environmental persistence and potential health hazards, their production has been banned or restricted in many countries .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-2’-methoxy-1,1’-biphenyl typically involves nucleophilic aromatic substitution reactions. One common method starts with commercially available fluoroarenes, which undergo nucleophilic aromatic substitution with sodium methoxide to yield methoxylated products. This reaction provides good to excellent yields .
Another approach involves the Suzuki coupling of selected mono- and dimethoxy haloarenes with chlorinated phenylboronic acids. This method has been used to synthesize various methoxylated derivatives of PCBs .
Industrial Production Methods
Industrial production methods for biphenyl derivatives often involve large-scale reactions such as the Wurtz–Fittig reaction, Ullmann reaction, and Suzuki–Miyaura coupling. These methods are scalable and can produce significant quantities of the desired compounds .
化学反応の分析
Types of Reactions
2,5-Dichloro-2’-methoxy-1,1’-biphenyl undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile for a hydrogen atom on the aromatic ring.
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a nucleophile for a leaving group on the aromatic ring.
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitro compounds, and sulfonic acids.
Nucleophilic Aromatic Substitution: Sodium methoxide is a common nucleophile, and the reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with chlorine can yield chlorinated biphenyl derivatives, while nucleophilic aromatic substitution with methoxide can yield methoxylated biphenyl derivatives .
科学的研究の応用
2,5-Dichloro-2’-methoxy-1,1’-biphenyl has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: PCBs, including 2,5-Dichloro-2’-methoxy-1,1’-biphenyl, are studied for their effects on biological systems.
Medicine: Research into the toxicological effects of PCBs has led to a better understanding of their impact on human health.
Industry: Although the production of PCBs is restricted, they are still used in closed applications such as transformers and capacitors.
作用機序
The mechanism of action of 2,5-Dichloro-2’-methoxy-1,1’-biphenyl involves its interaction with biological molecules. PCBs are known to be metabolized by cytochrome P450 enzymes to hydroxylated PCBs (OH-PCBs). These metabolites can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression and potential toxic effects .
類似化合物との比較
Similar Compounds
- 3,3’-Dichloro-2,5-dimethoxy-1,1’-biphenyl
- 3’,5-Dichloro-2,3-dimethoxy-1,1’-biphenyl
- 2,2’-Dichloro-1,1’-biphenyl
Uniqueness
2,5-Dichloro-2’-methoxy-1,1’-biphenyl is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the biphenyl scaffold influences its interactions with enzymes and receptors, making it a valuable compound for studying the structure-activity relationships of PCBs .
特性
CAS番号 |
64578-15-0 |
|---|---|
分子式 |
C13H10Cl2O |
分子量 |
253.12 g/mol |
IUPAC名 |
1,4-dichloro-2-(2-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H10Cl2O/c1-16-13-5-3-2-4-10(13)11-8-9(14)6-7-12(11)15/h2-8H,1H3 |
InChIキー |
KQYNLGWYAAWZBV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)
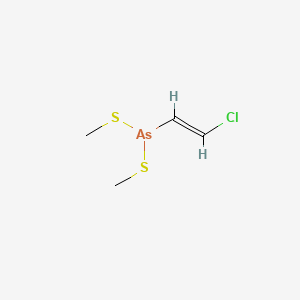
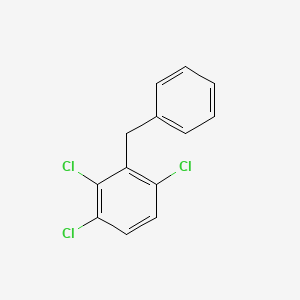
![(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14495948.png)
![N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B14495951.png)
oxophosphanium](/img/structure/B14495966.png)
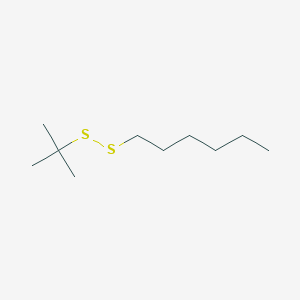
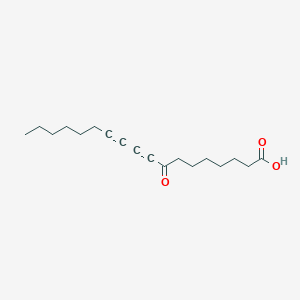
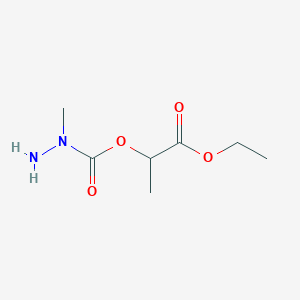
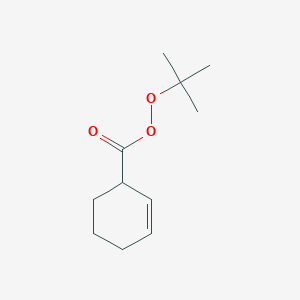

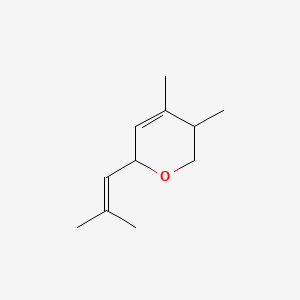
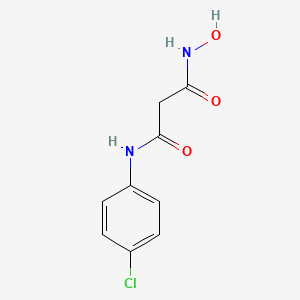
![Diphenyl(prop-2-EN-1-YL)[1-(trimethylsilyl)hexyl]silane](/img/structure/B14496001.png)
